molecular formula C7H6FIO B1330114 2-Fluoro-4-iodo-1-methoxybenzene CAS No. 3824-21-3

2-Fluoro-4-iodo-1-methoxybenzene

Cat. No.: B1330114
CAS No.: 3824-21-3
M. Wt: 252.02 g/mol
InChI Key: YZAKENGNADHGSS-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-1-methoxybenzene is an organic compound with the molecular formula C7H6FIO It is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, and methoxy groups at the 2, 4, and 1 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-iodo-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-fluoroanisole (2-fluoro-1-methoxybenzene) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution: Formation of 2-fluoro-4-(substituted)-1-methoxybenzenes.

    Oxidation: Formation of 2-fluoro-4-iodo-1-formylbenzene or 2-fluoro-4-iodo-1-carboxybenzene.

    Reduction: Formation of this compound derivatives with hydrogen replacing the iodine atom.

Scientific Research Applications

2-Fluoro-4-iodo-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-1-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. The fluorine and iodine atoms can participate in electrophilic and nucleophilic substitution reactions, respectively, while the methoxy group can undergo oxidation or reduction. These interactions are governed by the electronic and steric properties of the substituents on the benzene ring.

Comparison with Similar Compounds

    2-Fluoro-4-iodo-1-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

    2-Fluoro-4-iodo-1-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.

    2-Fluoro-4-bromo-1-methoxybenzene: Similar structure but with a bromine atom instead of an iodine atom.

Uniqueness: 2-Fluoro-4-iodo-1-methoxybenzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity patterns. The methoxy group also influences the electronic properties of the benzene ring, making this compound versatile for various chemical transformations.

Properties

IUPAC Name

2-fluoro-4-iodo-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAKENGNADHGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278850
Record name 2-Fluoro-4-iodo-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3824-21-3
Record name 3824-21-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoro-4-iodo-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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